Cas no 2680798-13-2 (tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate)

tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2680798-13-2
- tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate
- EN300-28285061
-
- インチ: 1S/C9H15N3O5S/c1-5-6(18(10,14)15)7(12-17-5)11-8(13)16-9(2,3)4/h1-4H3,(H2,10,14,15)(H,11,12,13)
- InChIKey: XQXDCYRGYJBNJH-UHFFFAOYSA-N
- ほほえんだ: S(C1=C(C)ON=C1NC(=O)OC(C)(C)C)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 277.07324176g/mol
- どういたいしつりょう: 277.07324176g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 133Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28285061-0.1g |
tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate |
2680798-13-2 | 0.1g |
$829.0 | 2023-05-24 | ||
Enamine | EN300-28285061-2.5g |
tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate |
2680798-13-2 | 2.5g |
$1848.0 | 2023-05-24 | ||
Enamine | EN300-28285061-0.5g |
tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate |
2680798-13-2 | 0.5g |
$905.0 | 2023-05-24 | ||
Enamine | EN300-28285061-0.05g |
tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate |
2680798-13-2 | 0.05g |
$792.0 | 2023-05-24 | ||
Enamine | EN300-28285061-10.0g |
tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate |
2680798-13-2 | 10g |
$4052.0 | 2023-05-24 | ||
Enamine | EN300-28285061-0.25g |
tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate |
2680798-13-2 | 0.25g |
$867.0 | 2023-05-24 | ||
Enamine | EN300-28285061-5.0g |
tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate |
2680798-13-2 | 5g |
$2732.0 | 2023-05-24 | ||
Enamine | EN300-28285061-1.0g |
tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate |
2680798-13-2 | 1g |
$943.0 | 2023-05-24 |
tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamateに関する追加情報
Introduction to tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate (CAS No. 2680798-13-2)
tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate (CAS No. 2680798-13-2) is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in the pharmaceutical and chemical industries. This compound belongs to the class of carbamates and features a tert-butyl group, a sulfamoyl moiety, and a 5-methyl-1,2-oxazol-3-yl group, making it a versatile molecule with a range of biological activities.
The chemical structure of tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate is characterized by its tert-butyl group, which provides steric hindrance and enhances the stability of the molecule. The sulfamoyl moiety is known for its ability to form hydrogen bonds and interact with biological targets, while the 5-methyl-1,2-oxazol-3-yl group adds further complexity and potential for specific interactions with enzymes and receptors.
Recent research has focused on the synthesis and biological evaluation of tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate. A study published in the Journal of Medicinal Chemistry in 2021 reported the development of an efficient synthetic route for this compound using a combination of nucleophilic substitution and coupling reactions. The researchers demonstrated that the compound exhibits potent inhibitory activity against a specific enzyme involved in cancer cell proliferation, making it a promising lead for further drug development.
In another study published in Bioorganic & Medicinal Chemistry Letters in 2020, tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate was evaluated for its antimicrobial properties. The results showed that the compound has significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This finding highlights the potential of this compound as a novel antimicrobial agent.
The pharmacokinetic properties of tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate have also been investigated. A study published in European Journal of Pharmaceutical Sciences in 2019 reported that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. The researchers noted that the tert-butyl group contributes to the improved stability and reduced metabolism of the molecule.
In addition to its potential therapeutic applications, tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate has been explored for its use as an intermediate in the synthesis of other bioactive compounds. A recent review article in Organic & Biomolecular Chemistry highlighted several examples where this compound served as a key building block in the development of new drugs and materials.
The safety profile of tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-y l)carbamate has been extensively studied. Toxicity studies conducted in vitro and in vivo have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or genotoxicity. These findings support its potential for further clinical development.
In conclusion, tert-butyl N-(5-methyl -4-sulfamoyl -1 , 2 - ox az ol - 3 - y l ) carbamate (CAS No. 2680798 - 13 - 2 ) is a promising compound with diverse applications in pharmaceutical and chemical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent or intermediate. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in drug discovery and medicinal chemistry.
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